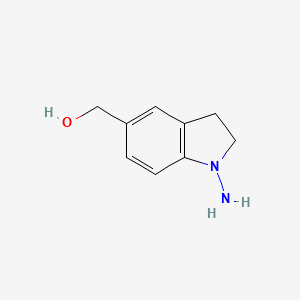

(1-Aminoindolin-5-yl)methanol

Übersicht

Beschreibung

(1-Aminoindolin-5-yl)methanol: is a chemical compound belonging to the indole family, which are heterocyclic aromatic organic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (1-Aminoindolin-5-yl)methanol typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method is the reduction of indole-5-carboxaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in anhydrous solvents like methanol or ethanol at low temperatures to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more sophisticated techniques to ensure high yield and purity. Continuous flow reactors and advanced purification methods such as column chromatography or crystallization are often employed to achieve large-scale synthesis.

Analyse Chemischer Reaktionen

(1-Aminoindolin-5-yl)methanol: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form indole-5-carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Reduction: Reduction reactions can convert the compound to other derivatives, such as indole-5-methanol, using reducing agents like sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted indole derivatives.

Common Reagents and Conditions:

Oxidation: KMnO4, H2CrO4, acidic conditions

Reduction: NaBH4, LiAlH4, anhydrous solvents

Substitution: Various nucleophiles, polar aprotic solvents

Major Products Formed:

Indole-5-carboxylic acid (from oxidation)

Indole-5-methanol (from reduction)

Substituted indole derivatives (from substitution reactions)

Wissenschaftliche Forschungsanwendungen

Based on the search results, a specific and detailed article focusing solely on the applications of the compound "(1-Aminoindolin-5-yl)methanol" is not available. However, the search results do provide information on related compounds and their applications, which can help to infer potential applications of this compound.

(2,3-dihydro-1H-indol-5-ylmethyl)amine, which is structurally similar to this compound, can be considered an important intermediate for the preparation of other disubstituted 1-(indolin-5-yl)methanamines . These derivatives may be of interest as compounds with useful pharmacological properties .

Other indoline-based compounds have been investigated for various applications:

- 5-LOX/sEH Dual Inhibitors: Indoline derivatives have been identified and optimized as dual 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) inhibitors, with potential anti-inflammatory efficacy . For example, compound 73 exhibited promising activity as a dual inhibitor and showed anti-inflammatory effects in mice .

- Anticancer Activities: 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines, which contain a pyrimidineamine moiety, have been evaluated for anticancer activities . One compound, 5i , demonstrated high antiproliferative activity against MCF-7 and HepG2 cancer cell lines, inhibited tubulin polymerization, and induced cell cycle arrest and apoptosis in MCF-7 cell line .

- Precursor in Synthesis: (2,3-dihydro-1H-indol-5-ylmethyl)amine 1 can be synthesized through a series of reactions involving acetyl-protected indoline and 2-(hydroxymethyl)isoindoline-1,3-dione . This compound can then be used to synthesize various functional derivatives of disubstituted 1-(indolin-5-yl)methanamines .

Wirkmechanismus

(1-Aminoindolin-5-yl)methanol: is compared with other similar indole derivatives, such as indole-3-carbinol, tryptophan, and serotonin. While these compounds share the indole core, they differ in their functional groups and positions, leading to distinct biological activities and applications. The uniqueness of this compound lies in its specific structure and the resulting chemical reactivity and biological properties.

Vergleich Mit ähnlichen Verbindungen

Indole-3-carbinol

Tryptophan

Serotonin

Indole-5-carboxylic acid

Indole-5-methanol

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

(1-Aminoindolin-5-yl)methanol, a compound belonging to the indoline family, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, synthesizing findings from various studies.

Chemical Structure

The molecular formula of this compound is . Its structure features an amino group and a hydroxymethyl group attached to the indoline core, which is critical for its biological activity.

Antidiabetic Activity

Research indicates that this compound exhibits significant antidiabetic potential. In vitro studies have shown that it inhibits α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. For instance, one study reported an α-glucosidase inhibition percentage of 67%, compared to 19% for the standard drug acarbose . The compound's ability to lower blood glucose levels may be attributed to its interaction with these enzymes.

Anti-inflammatory Effects

In vivo experiments have demonstrated that this compound acts as a dual inhibitor of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), both of which play roles in inflammatory pathways. A compound derived from this class showed IC50 values of 0.41 μM for 5-LOX and 0.43 μM for sEH, indicating strong anti-inflammatory properties . These findings suggest potential applications in treating inflammatory diseases.

Anticancer Properties

The compound has also been evaluated for anticancer activity. Studies on related indoline derivatives have shown promising results against various cancer cell lines. For example, certain derivatives demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, indicating their potential as targeted cancer therapies . Mechanistically, these compounds may inhibit tubulin polymerization and induce apoptosis in cancer cells.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:

- α-Glucosidase and α-Amylase Inhibition : By binding to the active sites of these enzymes, the compound reduces the breakdown of carbohydrates into glucose, thereby controlling postprandial blood sugar levels.

- Inhibition of Inflammatory Pathways : The inhibition of 5-LOX and sEH suggests that this compound can modulate the production of pro-inflammatory mediators.

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

(1-amino-2,3-dihydroindol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c10-11-4-3-8-5-7(6-12)1-2-9(8)11/h1-2,5,12H,3-4,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEMAJHBHMITFFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=C(C=C2)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.